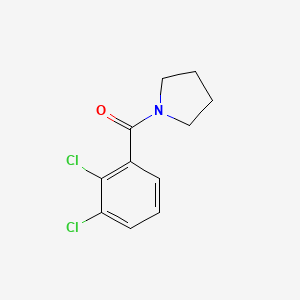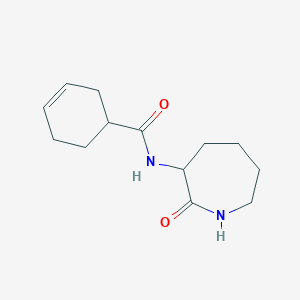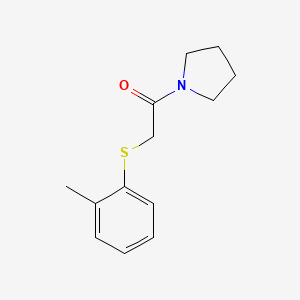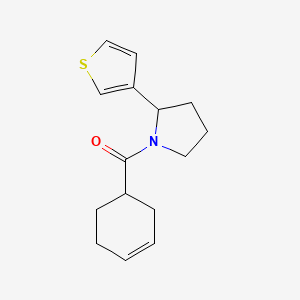
2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the family of pyrrolidine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to act as a nucleophile and form covalent bonds with various electrophilic species. It has also been shown to exhibit antioxidant properties and scavenge free radicals, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and exhibit anti-inflammatory properties. It has also been shown to reduce oxidative stress and protect against various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific fields. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic effects.
Zukünftige Richtungen
There are various future directions for the study of 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone. These include further studies on its mechanism of action, potential therapeutic applications, and the synthesis of novel derivatives with improved properties. It may also be interesting to study its potential applications in the field of materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a fascinating compound with potential applications in various scientific fields. Its unique properties and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone involves the reaction of tert-butyl mercaptan with pyrrolidine-1-carbonyl chloride in the presence of a suitable base. The reaction yields a white crystalline solid that can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a ligand in the preparation of various metal complexes that exhibit interesting catalytic properties.
Eigenschaften
IUPAC Name |
2-tert-butylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-10(2,3)13-8-9(12)11-6-4-5-7-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDYSQHSSQIXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)



![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)




![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)

